Tartrazine is classified as a monoazo dye, specifically a member of the pyrazolone dye family. It is synthesized from diazotized sulfanilic acid and pyrazolone derivatives. The compound is primarily used as a food coloring agent but also finds applications in histological staining and as a colorant in various consumer products .
The synthesis of tartrazine typically involves a diazo-coupling reaction. The process can be summarized as follows:
Alternative synthesis methods include the condensation of phenylhydrazine-4-sulfonic acid with dioxosuccinic acid derivatives, providing flexibility in production methods depending on available reagents .
The molecular formula of tartrazine is , and its structure can be represented as follows:
Spectroscopic analyses such as UV-Vis spectroscopy indicate that tartrazine absorbs light at approximately 436 nm, contributing to its vivid yellow coloration .
Tartrazine undergoes various chemical reactions that can affect its stability and functionality:
The mechanism of action of tartrazine primarily involves its interaction with biological molecules:
These interactions highlight the importance of understanding tartrazine's behavior within biological systems for assessing its safety.
Tartrazine exhibits several notable physical and chemical properties:
Characterization techniques such as X-ray diffraction have confirmed that tartrazine has a monoclinic crystalline structure .
Tartrazine serves multiple scientific applications:
Despite its widespread use, regulatory bodies have established acceptable daily intake levels due to potential health risks associated with excessive consumption.
Tartrazine, systematically named trisodium 5-hydroxy-1-(4-sulfonatophenyl)-4-[(E)-(4-sulfonatophenyl)diazenyl]-1H-pyrazole-3-carboxylate, is a synthetic lemon-yellow azo dye classified under the Color Index as CI 19140. Its molecular formula is C₁₆H₉N₄Na₃O₉S₂, with a molar mass of 534.36 g/mol. Azo dyes are characterized by the presence of one or more azo groups (–N=N–) linking aromatic structures, which confer chromophoric properties. Tartrazine contains two azo bonds and multiple sulfonate groups, rendering it water-soluble (200 g/L at 25°C) and stable under acidic conditions and high temperatures. Its maximum absorbance occurs at 425 nm in aqueous solutions, producing a vibrant yellow hue [1] [3].
Table 1: Key Chemical Properties of Tartrazine
Property | Specification |
---|---|
Molecular Weight | 534.36 g/mol |
Solubility (Water) | 200 g/L (25°C) |
Solubility (Glycerol) | 180 g/100 mL |
Absorbance Peak | 425 nm |
Thermal Stability | Decomposes >300°C |
Structurally, tartrazine belongs to the pyrazolone family of azo dyes, distinguished by a five-membered lactam ring adjacent to the azo group. This configuration enhances lightfastness and pH stability, making it suitable for products requiring consistent coloration [3] [4].
Tartrazine was first synthesized in 1884 by Swiss chemist Johann Heinrich Ziegler at Bindschedler'sche Fabrik für chemische Industrie (later CIBA) in Basel. Ziegler’s innovative synthesis leveraged azo-hydrazo tautomerism principles, though his initial structural proposal was later revised. The dye was patented in Germany (DRP 34294) in 1885 by BASF, which commenced industrial-scale production. In 1893, the British Patent 5693 secured its manufacturing process, enabling global commercialization [1] [4].
Initially adopted for wool and silk dyeing, tartrazine transitioned to food applications by the 1890s due to its bright hue and low toxicity relative to contemporary alternatives like lead- or arsenic-based pigments. The U.S. Food and Drug Administration (FDA) included it among the initial seven certified synthetic colors under the Food Inspection Decision 76 (1907). Regulatory milestones include its formal listing as FD&C Yellow 5 under the 1938 Federal Food, Drug, and Cosmetic Act and permanent certification following the Color Additive Amendments of 1960 [8].
Food and Beverages
Tartrazine (designated E102 in the EU and FD&C Yellow 5 in the U.S.) is a dominant synthetic colorant in processed foods. Its primary function is to standardize and enhance visual appeal in products where natural coloration is inconsistent or diminished during processing. Key applications include:
Pharmaceuticals
In drug formulations, tartrazine serves as an identification aid for dosage forms. It imparts yellow-to-orange shades to tablets, capsules, and syrups, facilitating product differentiation and patient compliance. Common uses include:
Cosmetics and Personal Care
Tartrazine (listed as CI 19140) is integral to color cosmetics and hygiene products. Its stability in diverse pH ranges enables use in:
Table 2: Global Tartrazine Application Segments (2023)
Sector | Key Products | Market Share |
---|---|---|
Food & Beverages | Candies, soft drinks, baked goods | 65% |
Pharmaceuticals | Tablets, syrups, capsules | 20% |
Cosmetics & Personal Care | Makeup, shampoos, soaps | 12% |
Industrial/Other | Textiles, inks, pet food | 3% |
Market Dynamics and Regional Trends
The global tartrazine market was valued at approximately $235 million in 2023, projected to reach $370 million by 2032 (CAGR: 5.1%) [5]. Growth is driven by:
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